Non-ATP Competitive Binding Mode vs. ATP-Competitive PAK1 Inhibitors
IPA-3 is a non-ATP competitive, allosteric inhibitor of PAK1, in contrast to ATP-competitive inhibitors such as PF-3758309, FRAX486, and G-5555 [1]. It covalently modifies cysteine residues in the autoregulatory domain of PAK1, preventing its activation, whereas ATP-competitive inhibitors bind the ATP-binding pocket and are susceptible to competition from intracellular ATP concentrations (~1–5 mM) [2]. This mechanistic distinction enables IPA-3 to maintain inhibitory activity in high-ATP cellular environments and provides a unique tool for deconvoluting kinase signaling pathways [1].
| Evidence Dimension | PAK1 inhibition mechanism |
|---|---|
| Target Compound Data | Non-ATP competitive, allosteric; covalent binding to autoregulatory domain |
| Comparator Or Baseline | PF-3758309 (ATP-competitive; Ki = 13.7 nM); FRAX486 (ATP-competitive; IC50 = 8.25 nM); G-5555 (ATP-competitive; Ki = 3.7 nM) |
| Quantified Difference | Mechanism of action, not potency, is the primary differentiator |
| Conditions | Biochemical kinase assays; cellular assays |
Why This Matters
This binding mode provides a distinct tool for studying PAK1 signaling in high-ATP cellular contexts where ATP-competitive inhibitors may exhibit reduced efficacy due to competition.
- [1] Selleck Chemicals. IPA-3. Catalog No. S7093. IPA-3 is a selective non-ATP competitive Pak1 inhibitor with IC50 of 2.5 μM in a cell-free assay, no inhibition to group II PAKs (PAKs 4-6). View Source
- [2] Cellron. IPA-3: A Selective Non-ATP Competitive Pak1 Inhibitor for Kinase Assays. Mechanism of Action of IPA-3: IPA-3 acts by covalently modifying cysteine residues in the autoregulatory domain of group I Paks (Pak1, Pak2, Pak3), preventing their activation and autophosphorylation. Unlike ATP-competitive inhibitors, IPA-3 does not bind the ATP-binding site. View Source
